molecular formula C9H16O B3053308 4-Ethyl-1,6-heptadien-4-ol CAS No. 52939-62-5

4-Ethyl-1,6-heptadien-4-ol

Cat. No. B3053308
CAS RN: 52939-62-5
M. Wt: 140.22 g/mol
InChI Key: ZNYOYPXOCNWHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-Ethyl-1,6-heptadien-4-ol consists of a seven-carbon chain with an ethyl group (-CH~2~CH~3~ ) attached to the fourth carbon atom. The double bond between the first and second carbon atoms gives it its unsaturated character. The hydroxyl group is located on the fourth carbon. Refer to the NIST Chemistry WebBook for a visual representation of the structure .

Scientific Research Applications

Biological Control and Pest Management

The compound 4-Ethyl-1,6-heptadien-4-ol, along with its derivatives, has been identified as a component of male-specific, antennally active volatile compounds from the Saltcedar leaf beetle, Diorhabda elongata Brulle. It holds potential for use in the biological control of the invasive weed saltcedar (Tamarix spp), an important consideration in ecological management and pest control strategies (Petroski, 2003).

Polymer Science and Material Engineering

In the field of polymer science, 1,6-heptadiene derivatives demonstrate significant applications. For instance, their role in the synthesis of well-defined amphiphilic graft copolymers, such as poly(6-methyl-1,2-heptadien-4-ol)-g-poly(2-(dimethylamino)ethyl methacrylate) (PMHDO-g-PDMAEMA), is crucial. These materials have potential applications in drug delivery and material engineering due to their unique structural and physical properties (Lu et al., 2013).

Catalysis and Organic Synthesis

4-Ethyl-1,6-heptadien-4-ol derivatives are instrumental in various organic synthesis processes. Their use in cyclopolymerization and copolymerization reactions, particularly with catalysts like scandium, has been studied extensively. Such reactions result in polymers with specific microstructures, which are important for developing new materials with tailored properties (Wang et al., 2019).

Chemical Analysis and Structure Studies

This compound also finds relevance in the study of molecular structures and chemical analysis. For example, its analogs have been used in X-ray diffraction studies to understand molecular configurations in various compounds. Such studies are fundamental in the field of crystallography and aid in the understanding of molecular interactions (Kaur et al., 2012).

properties

IUPAC Name

4-ethylhepta-1,6-dien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-7-9(10,6-3)8-5-2/h4-5,10H,1-2,6-8H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYOYPXOCNWHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200978
Record name 1,6-Heptadien-4-ol, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52939-62-5
Record name 1,6-Heptadien-4-ol, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052939625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Heptadien-4-ol, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-1,6-heptadien-4-ol
Reactant of Route 2
Reactant of Route 2
4-Ethyl-1,6-heptadien-4-ol
Reactant of Route 3
Reactant of Route 3
4-Ethyl-1,6-heptadien-4-ol
Reactant of Route 4
Reactant of Route 4
4-Ethyl-1,6-heptadien-4-ol
Reactant of Route 5
Reactant of Route 5
4-Ethyl-1,6-heptadien-4-ol
Reactant of Route 6
Reactant of Route 6
4-Ethyl-1,6-heptadien-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.